
Pyrazin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Pyrazin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and its derivatives are studied extensively for their antibacterial and antioxidant activities. These compounds are known for their role in heterocyclic chemistry and have been synthesized through various approaches to obtain substituted pyrazole. The antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, demonstrating moderate activity. Additionally, the compounds showed moderate antioxidant activities when evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method. Further insights were provided by DFT and molecular docking analysis, explaining the interactions between the compounds and bacterial enzymes, which shed light on their antibacterial mechanism (Golea Lynda, 2021).
Antimicrobial Activity
Another area of research has focused on synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones to explore their antimicrobial properties. These compounds were obtained by condensing substituted chalcones with isoniazid in acetic acid. Their structures were confirmed through analytical and spectral data, and they exhibited good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing a methoxy group showed high antimicrobial activity, indicating the significance of functional groups in enhancing biological activity (Satyender Kumar et al., 2012).
Antimycobacterial and Anticancer Agents
Further investigations have led to the synthesis of novel pyrazole derivatives with potential as antimycobacterial and anticancer agents. These compounds were evaluated for their in vitro activities, revealing that some exhibited higher anticancer activity than doxorubicin, a reference drug. Additionally, most of the synthesized compounds showed good to excellent antimicrobial activity, suggesting their dual potential in treating infections and cancer (H. Hafez et al., 2016).
Synthesis and Catalytic Applications
Moreover, the synthesis of functionalized-magnetic nanoparticles and their application as retrievable and efficient catalysts for the green synthesis of pyrano[2,3-c]phenazine-15-yl)methanone derivatives under solvent-free conditions highlight the compound's role in advancing green chemistry. This method provides a sustainable approach to synthesizing medically significant compounds, emphasizing the environmental benefits of reducing solvent use and enhancing reaction efficiencies (Milad Taheri et al., 2021).
Propiedades
IUPAC Name |
pyrazin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(12-7-15-4-5-16-12)17-8-11(9-17)19-10-2-1-3-14-6-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGMWLPVGNALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

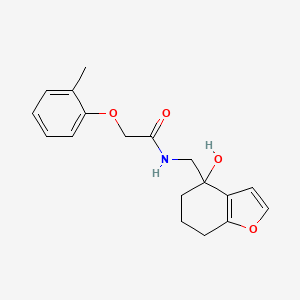
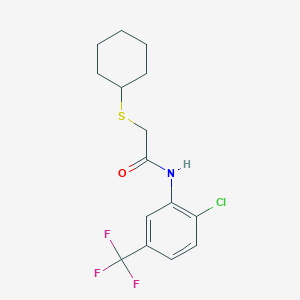
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2686834.png)

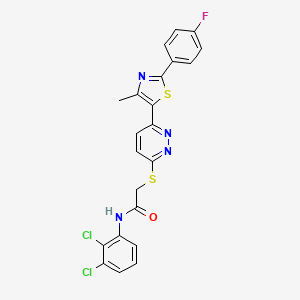
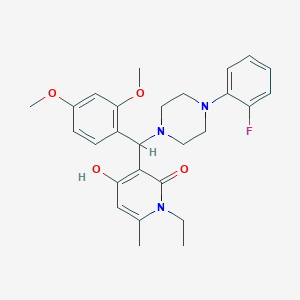

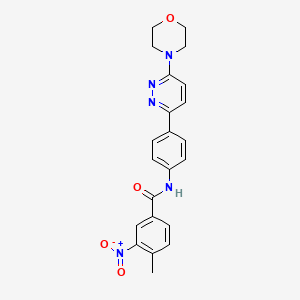
![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)
